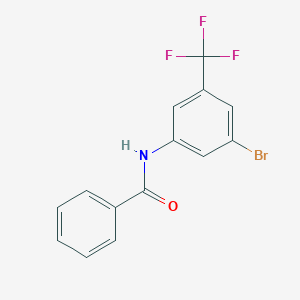

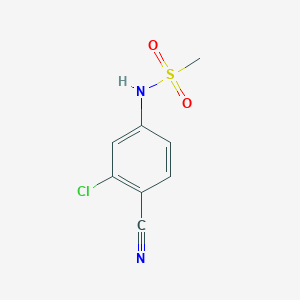

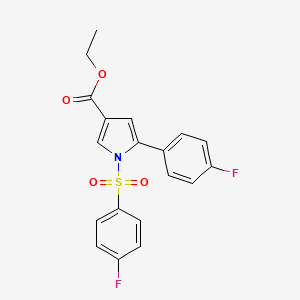

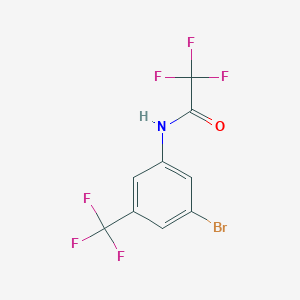

![molecular formula C11H10N2O B6335031 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline CAS No. 1198154-31-2](/img/structure/B6335031.png)

3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline

Vue d'ensemble

Description

3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline is a chemical compound with the CAS Number: 1198154-31-2 . It has a molecular weight of 186.21 .

Synthesis Analysis

An efficient and novel protocol for the synthesis of spiro [1,3]oxazino [5,6-c]quinoline derivatives by one-pot, three-component reaction has been reported . This involves the reaction of various aryl glyoxal monohydrates, 5-methylisoxazol-3-amine and 4-hydroxyquinolin-2 (1 H )-one in the presence of a catalytic amount of DBU in H 2 O/EtOH (1:1) at 50 °C .Applications De Recherche Scientifique

Other Applications

Beyond the highlighted fields, researchers have also investigated its interactions with specific receptors, its role in neurobiology, and its potential as a scaffold for drug design. These explorations open up a world of possibilities.

Remember, while 3,4-dihydro-2H-[1,4]oxazino[3,2-c]quinoline shows promise, further studies are needed to fully unravel its multifaceted applications. Keep an eye on the scientific literature—you never know what groundbreaking discoveries await! 🌟

For more technical details, you can refer to the Sigma-Aldrich page. If you have any more questions or need additional information, feel free to ask! 😊

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline acts as an EGFR tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the intrinsic kinase activity of the receptor. This leads to inhibition of the autophosphorylation of EGFR, resulting in decreased activation of downstream signal transduction pathways, inhibition of cell proliferation, induction of apoptosis, and decreased tumor growth and survival .

Biochemical Pathways

The compound’s action on EGFR affects multiple downstream pathways, including the PI3K/Akt pathway and the RAS/RAF/MEK/ERK pathway . These pathways are involved in cell survival, proliferation, angiogenesis, and metastasis. By inhibiting EGFR, the compound disrupts these pathways, leading to inhibited growth and induced apoptosis in cells with overactive EGFR.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to fully understand its pharmacokinetic profile.

Result of Action

The compound has shown significant inhibitory activities against EGFR wt kinase . Among the tested compounds, one demonstrated potent inhibitory activity toward EGFR wt tyrosine kinase with an IC50 value of 25.69 nM and showed good antiproliferative activities against NCI-H1563 and H1975 cells . This suggests that the compound could potentially be used as a therapeutic agent in cancers with overactive EGFR.

Propriétés

IUPAC Name |

3,4-dihydro-2H-[1,4]oxazino[3,2-c]quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-2-4-9-8(3-1)11-10(7-13-9)12-5-6-14-11/h1-4,7,12H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBBZRJXSQWQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-2H-[1,4]oxazino[3,2-c]quinoline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)